molecular formula C39H47N3O16S4 B12289133 Alexa Fluor 647 NHS Ester

Alexa Fluor 647 NHS Ester

Cat. No.: B12289133
M. Wt: 942.1 g/mol
InChI Key: WTYBXOVGGRVXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alexa Fluor 647 NHS Ester, also known as Alexa Fluor 647 Succinimidyl Ester, is a bright and photostable far-red dye. It is widely used in imaging and flow cytometry due to its water solubility and pH insensitivity from pH 4 to pH 10. The dye is not visible to the human eye but can be detected by most imaging systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alexa Fluor 647 NHS Ester is typically synthesized by dissolving the dye in high-quality anhydrous dimethylformamide or dimethylsulfoxide. The reaction is carried out in 0.1–0.2 M sodium bicarbonate buffer at pH 8.3, at room temperature for 1 hour. The resulting product is then purified using gel filtration columns .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for precise control of reaction conditions and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Alexa Fluor 647 NHS Ester is extensively used in various scientific research fields:

    Chemistry: For labeling and detecting primary amines in proteins and other molecules.

    Biology: Used in cellular labeling and detection, enabling visualization of cellular structures and processes.

    Medicine: Applied in diagnostic imaging and flow cytometry to detect and analyze cells and biomolecules.

    Industry: Utilized in the development of diagnostic kits and research tools.

Mechanism of Action

Alexa Fluor 647 NHS Ester exerts its effects by forming stable amide bonds with primary amines on target molecules. This conjugation process involves the reaction of the NHS ester group with the amine group, resulting in the formation of a stable amide bond. The dye’s fluorescence properties allow for the detection and visualization of the conjugated molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alexa Fluor 647 NHS Ester stands out due to its superior photostability and brightness, making it a preferred choice for long-term imaging and flow cytometry applications. Its water solubility and pH insensitivity further enhance its versatility in various experimental conditions .

Properties

Molecular Formula

C39H47N3O16S4

Molecular Weight

942.1 g/mol

IUPAC Name

3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate

InChI

InChI=1S/C39H47N3O16S4/c1-38(2)29-25-27(61(52,53)54)14-16-31(29)40(21-9-23-59(46,47)48)33(38)11-5-4-6-12-34-39(3,20-8-7-13-37(45)58-42-35(43)18-19-36(42)44)30-26-28(62(55,56)57)15-17-32(30)41(34)22-10-24-60(49,50)51/h4-6,11-12,14-17,25-26H,7-10,13,18-24H2,1-3H3,(H3-,46,47,48,49,50,51,52,53,54,55,56,57)

InChI Key

WTYBXOVGGRVXPB-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C

Origin of Product

United States

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